(S)-1-Cbz-3-pyrrolidinecarboxamide

Beschreibung

BenchChem offers high-quality (S)-1-Cbz-3-pyrrolidinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-Cbz-3-pyrrolidinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

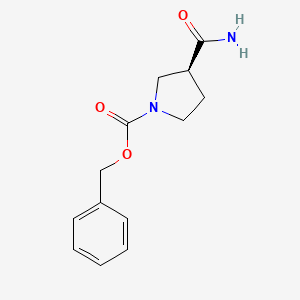

Structure

3D Structure

Eigenschaften

IUPAC Name |

benzyl (3S)-3-carbamoylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c14-12(16)11-6-7-15(8-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,14,16)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFMDNYSGEQPCAA-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)N)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1C(=O)N)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60742611 | |

| Record name | Benzyl (3S)-3-carbamoylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1272755-87-9 | |

| Record name | Benzyl (3S)-3-carbamoylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-1-Cbz-3-pyrrolidinecarboxamide chemical properties

An In-Depth Technical Guide to (S)-1-Cbz-3-pyrrolidinecarboxamide: Synthesis, Characterization, and Applications

Executive Summary

The pyrrolidine ring is a cornerstone scaffold in modern medicinal chemistry, prized for its three-dimensional structure that allows for comprehensive exploration of pharmacophore space.[1][2] This guide focuses on a specific, high-value derivative, (S)-1-Cbz-3-pyrrolidinecarboxamide, a chiral building block with significant potential in drug discovery. The strategic placement of a carboxybenzyl (Cbz) protecting group and a primary carboxamide at the C3 position creates a molecule with defined stereochemistry and versatile functionality. This document provides a senior-level perspective on the synthesis, purification, analytical characterization, and potential applications of this compound, intended for researchers, chemists, and drug development professionals. We will delve into the rationale behind synthetic choices and analytical methods, establishing a framework for its practical use in a research setting.

Core Chemical Properties and Structure

(S)-1-Cbz-3-pyrrolidinecarboxamide is a derivative of L-proline, featuring a Cbz group protecting the ring's nitrogen and a primary amide function at the 3-position. This combination imparts specific physicochemical characteristics crucial for its role as a synthetic intermediate.

Molecular Structure

The fundamental structure is depicted below, highlighting the key functional groups.

Caption: Chemical Structure of (S)-1-Cbz-3-pyrrolidinecarboxamide.

Physicochemical Data

Direct experimental data for this specific carboxamide is not widely published. The following table summarizes its calculated properties and expected values based on its precursor, (S)-1-Cbz-pyrrolidine-3-carboxylic acid.

| Property | Value / Expected Value | Source / Rationale |

| Molecular Formula | C₁₃H₁₆N₂O₃ | Calculated |

| Molecular Weight | 248.28 g/mol | Calculated |

| CAS Number | Not assigned | This specific amide is often synthesized as needed. |

| Appearance | White to off-white crystalline solid | Expected based on similar small molecules. |

| Melting Point | >100 °C (Predicted) | Expected to be higher than the starting acid (96-98 °C) due to stronger intermolecular hydrogen bonding from the primary amide.[3][4] |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in DCM, EtOAc; poorly soluble in water and non-polar solvents. | Typical solubility profile for a polar, protected amino acid derivative. |

| pKa | ~17 (Amide N-H) | Estimated value for a primary amide proton. |

Synthesis and Purification Protocol

The most reliable and common synthesis route involves the amidation of its corresponding carboxylic acid, (S)-1-Cbz-pyrrolidine-3-carboxylic acid. This process requires the activation of the carboxyl group to facilitate nucleophilic attack by an ammonia equivalent.

Rationale for Synthetic Approach (E-E-A-T)

Direct amidation of a carboxylic acid with ammonia is thermodynamically unfavorable and requires harsh conditions. To achieve a high-yield conversion under mild conditions, a coupling agent is essential. Peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or the EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole) system are industry standards. They function by converting the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive acylium ion intermediate that is readily attacked by a nucleophile. An organic base, such as DIPEA (N,N-Diisopropylethylamine), is included to neutralize any acid byproducts and ensure the nucleophile remains in its free, unprotonated state.

Detailed Experimental Protocol

Objective: To synthesize (S)-1-Cbz-3-pyrrolidinecarboxamide from (S)-1-Cbz-pyrrolidine-3-carboxylic acid.

Materials:

-

Ammonium chloride (NH₄Cl) (1.5 eq)

-

HATU (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add (S)-1-Cbz-pyrrolidine-3-carboxylic acid (1.0 eq), ammonium chloride (1.5 eq), and HATU (1.2 eq).

-

Solvent Addition: Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the starting acid).

-

Initiation: Cool the mixture to 0 °C using an ice bath. Slowly add DIPEA (3.0 eq) dropwise over 5 minutes. The mixture may turn from a suspension to a clear solution.

-

Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) or LC-MS, ensuring the disappearance of the starting carboxylic acid.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (10x the volume of DMF). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (3x), water (1x), and brine (1x).

-

Causality: The NaHCO₃ wash removes unreacted HATU byproducts and any remaining acidic components. The brine wash helps to break any emulsions and remove residual water.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, typically starting with 100% dichloromethane (DCM) and gradually increasing the polarity with methanol (e.g., DCM:MeOH 98:2 to 95:5), is effective for isolating the pure product.

-

Final Product: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to obtain (S)-1-Cbz-3-pyrrolidinecarboxamide as a solid.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of the target compound.

Analytical Characterization: A Self-Validating System

Confirmation of the product's identity and purity is paramount. A combination of spectroscopic methods provides a self-validating system to ensure the correct molecule has been synthesized.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals corresponding to different parts of the molecule. Due to the restricted rotation around the carbamate (Cbz) bond, some signals may appear as broadened peaks or as sets of duplicate peaks (rotamers).[6]

-

~7.3 ppm (multiplet, 5H): Aromatic protons of the benzyl group.

-

~5.1 ppm (singlet or multiplet, 2H): Methylene (-CH₂) protons of the Cbz group.

-

~5.5-7.0 ppm (two broad singlets, 2H): The two diastereotopic protons of the primary amide (-CONH₂).

-

~3.2-3.8 ppm (multiplet, 4H): Protons on the pyrrolidine ring at positions 2 and 5.

-

~2.0-2.5 ppm (multiplet, 3H): Protons on the pyrrolidine ring at positions 3 and 4.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

~175 ppm: Carbonyl carbon of the primary amide.

-

~155 ppm: Carbonyl carbon of the Cbz carbamate.

-

~127-136 ppm: Aromatic carbons.

-

~67 ppm: Methylene carbon of the Cbz group.

-

~25-55 ppm: sp³ carbons of the pyrrolidine ring.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) is the preferred method. The expected exact mass for the protonated molecule [M+H]⁺ is 249.1234 , corresponding to the formula C₁₃H₁₇N₂O₃⁺.[7]

-

Infrared (IR) Spectroscopy:

-

~3350 and 3180 cm⁻¹: Two distinct N-H stretching bands for the primary amide.

-

~1680 cm⁻¹: C=O stretching (Amide I band).

-

~1695 cm⁻¹: C=O stretching of the Cbz carbamate.

-

~1580 cm⁻¹: N-H bending (Amide II band).

-

Applications in Drug Discovery

The pyrrolidine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous approved drugs.[1][2] (S)-1-Cbz-3-pyrrolidinecarboxamide serves as a valuable chiral building block for accessing novel chemical entities.

-

Scaffold for Complex Synthesis: It is an ideal starting point for creating libraries of compounds. The primary amide can act as a key hydrogen bond donor for target engagement, while the Cbz group can be easily removed under standard hydrogenolysis conditions to reveal a secondary amine, which can be further functionalized.

-

Enzyme Inhibition: Pyrrolidine carboxamides have demonstrated potent inhibitory activity against various enzymes. A notable example is their role as inhibitors of InhA (enoyl acyl carrier protein reductase) from Mycobacterium tuberculosis, a critical target for anti-tuberculosis drugs.[8] The amide moiety is often crucial for binding within the active site of enzymes like proteases, kinases, and polymerases.

-

CNS-Penetrant Agents: The pyrrolidine ring is frequently incorporated into molecules designed to cross the blood-brain barrier. Derivatives have been developed as potent antagonists for central nervous system targets like the TRPV1 receptor for pain relief.[9]

Safety, Handling, and Storage

While specific toxicity data for (S)-1-Cbz-3-pyrrolidinecarboxamide is not available, prudent laboratory practices for handling novel chemical entities should be strictly followed.

-

Handling: Use in a well-ventilated chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10][11] Avoid inhalation of dust and direct contact with skin and eyes.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term stability, storage at -20°C is recommended, consistent with its carboxylic acid precursor.[5] The compound may be sensitive to moisture and light.[12]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

-

Macmillan Group Supplementary Information. Princeton University. [Link]

-

(S)-3-Amino-1-Cbz-pyrrolidine Hydrochloride. St. John's Organics. [Link]

-

Synthesis method of 1-N-CBZ-PYRROLIDINE-3-CARBOXYLIC ACID. Mol-Instincts. [Link]

-

Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. PubMed Central (PMC). [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. [Link]

-

Discovery of (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide as potent and brain-penetrant TRPV1 antagonist. PubMed. [Link]

-

Mass spectra of compounds 1-3 obtained by LC-ESI-QTOF-MS. ResearchGate. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. (S)-1-Cbz-pyrrolidine-3-carboxylic acid CAS#: 192214-00-9 [amp.chemicalbook.com]

- 5. usbio.net [usbio.net]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. researchgate.net [researchgate.net]

- 8. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide as potent and brain-penetrant TRPV1 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemicalbook.com [chemicalbook.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of (S)-1-Cbz-3-pyrrolidinecarboxamide from L-Proline

Abstract: This technical guide provides a comprehensive overview of the synthetic pathway for producing (S)-1-Cbz-pyrrolidinecarboxamide, a valuable chiral building block in modern drug discovery and development. The synthesis commences with the readily available and enantiomerically pure starting material, L-proline. This document details the strategic considerations, reaction mechanisms, and step-by-step experimental protocols for the key transformations involved: N-protection and subsequent amidation. The guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries, offering field-proven insights and robust methodologies to ensure reproducibility and high purity of the final compound.

Introduction and Strategic Overview

(S)-1-Cbz-pyrrolidinecarboxamide and its derivatives are prevalent structural motifs in a multitude of pharmacologically active compounds, including enzyme inhibitors and central nervous system (CNS) agents. Their rigid, chiral pyrrolidine scaffold allows for precise spatial orientation of functional groups, which is critical for specific molecular interactions with biological targets.

The synthesis described herein begins with L-proline, which is (S)-pyrrolidine-2 -carboxylic acid. It is crucial to note the nomenclature: the direct, logical synthetic route from L-proline yields the 2-carboxamide isomer. The synthesis of the corresponding 3-carboxamide isomer, while also a valuable compound, would necessitate a different starting material (e.g., pyrrolidine-3-carboxylic acid) or a more complex, multi-step pathway involving the functionalization of the pyrrolidine ring at the C-3 position, which is beyond the scope of a direct conversion from L-proline. This guide will therefore focus on the efficient and industrially relevant synthesis of (S)-1-Cbz-pyrrolidine-2-carboxamide .

The overall synthetic strategy is a robust, two-step process:

-

N-Protection: The secondary amine of L-proline is protected with a benzyloxycarbonyl (Cbz or Z) group. This step is essential to prevent side reactions and to deactivate the nucleophilicity of the nitrogen atom, allowing for selective modification of the carboxyl group.

-

Amidation: The carboxylic acid of the N-Cbz-L-proline intermediate is converted into a primary amide. This transformation requires activation of the carboxyl group to facilitate nucleophilic attack by ammonia.

This pathway is favored for its high yields, stereochemical retention, and scalability.

Part 1: N-Protection of L-Proline to (S)-1-Cbz-pyrrolidine-2-carboxylic acid

Principle and Rationale

The protection of the amine functionality in amino acids is a cornerstone of peptide synthesis and the preparation of chiral intermediates. The benzyloxycarbonyl (Cbz) group is an ideal choice for this transformation due to its stability under a wide range of reaction conditions and its susceptibility to removal via specific, mild methods, most notably catalytic hydrogenolysis.[1][2] This orthogonality allows for selective deprotection without affecting other sensitive functional groups that may be present in a more complex molecule.

The reaction is typically performed under Schotten-Baumann conditions, where the amine attacks the electrophilic carbonyl carbon of benzyl chloroformate.[1] A base is required to neutralize the hydrochloric acid that is generated in situ, driving the reaction to completion.

Reaction Mechanism: Cbz Protection

The mechanism involves the nucleophilic attack of the deprotonated amino group of L-proline on the electrophilic benzyl chloroformate, followed by the elimination of a chloride ion.

Caption: Mechanism of Cbz Protection of L-Proline.

Experimental Protocol: N-Cbz-L-Proline Synthesis

-

Dissolution: In a suitable reaction vessel, dissolve L-proline (1.0 eq.) and sodium bicarbonate (2.2 eq.) in water at room temperature.

-

Cooling: Cool the reaction mixture to 10-15°C using an ice bath.

-

Addition of Cbz-Cl: Slowly add benzyl chloroformate (1.2 eq.) dropwise to the stirred solution, ensuring the temperature is maintained between 10-15°C.[3]

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.[3]

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove unreacted benzyl chloroformate and benzyl alcohol.

-

Acidify the aqueous layer to a pH of ~2 with cold 2N HCl. The product will precipitate as a white solid or oil.

-

Extract the product into an organic solvent such as ethyl acetate (3x).

-

-

Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The product, (S)-1-Cbz-pyrrolidine-2-carboxylic acid, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a white crystalline solid.

Data Summary: N-Cbz-L-Proline

| Parameter | Value | Reference |

| Typical Yield | 85-95% | [3] |

| Appearance | White Crystalline Solid | |

| Melting Point | 76-79°C | |

| Optical Rotation | [α]D ≈ -61° (c=5, AcOH) |

Part 2: Amidation of N-Cbz-L-Proline

Principle and Rationale

The direct condensation of a carboxylic acid and ammonia to form an amide is thermodynamically unfavorable and requires high temperatures, which can lead to racemization and decomposition.[4][5] Therefore, the carboxylic acid must first be "activated" to increase its electrophilicity. A common and cost-effective industrial method is the conversion of the carboxylic acid to an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[3] The resulting acyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with ammonia to form the desired primary amide.

This method is chosen for its efficiency and the ease of removal of byproducts (SO₂ and HCl are gaseous). However, it requires careful handling due to the corrosive and moisture-sensitive nature of the reagents.

Overall Synthetic Workflow

Caption: Overall synthetic workflow from L-proline.

Experimental Protocol: (S)-1-Cbz-pyrrolidine-2-carboxamide Synthesis

Step 2a: Formation of the Acyl Chloride

-

Setup: In a flame-dried, three-neck flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (N₂ or Ar), suspend N-Cbz-L-proline (1.0 eq.) in a suitable anhydrous solvent like toluene or dichloromethane (DCM).[3]

-

Addition of SOCl₂: Cool the mixture to 0°C and add thionyl chloride (1.5 eq.) dropwise. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction: After the addition, warm the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or IR spectroscopy).[3]

-

Isolation: Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude N-Cbz-L-prolyl chloride is typically used immediately in the next step without further purification.

Step 2b: Amidation

-

Dissolution: Dissolve the crude acyl chloride from the previous step in an anhydrous solvent such as DCM and cool to 0°C.

-

Ammonia Addition: Bubble anhydrous ammonia gas through the solution or add a chilled concentrated aqueous solution of ammonium hydroxide (excess) dropwise, maintaining the temperature below 10°C.

-

Reaction: Stir the mixture vigorously at 0-5°C for 1-2 hours.

-

Work-up:

-

If aqueous ammonia was used, separate the organic layer. Wash the organic layer sequentially with water, dilute HCl, saturated sodium bicarbonate solution, and brine.

-

If ammonia gas was used, filter the reaction mixture to remove ammonium chloride precipitate and wash the filtrate as described above.

-

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting solid can be purified by recrystallization (e.g., from ethyl acetate) to afford (S)-1-Cbz-pyrrolidine-2-carboxamide as a white solid.[3]

Data Summary: (S)-1-Cbz-pyrrolidine-2-carboxamide

| Parameter | Value | Reference |

| Overall Yield | 75-85% (from N-Cbz-L-proline) | [3] |

| Appearance | White Solid | |

| Melting Point | 92-94°C | [3] |

| Purity (HPLC) | >99% | [3] |

| Optical Purity | >99.9% ee | [3] |

Characterization and Quality Control

The identity and purity of the intermediate and final product must be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine chemical purity.

-

Chiral HPLC: To confirm the enantiomeric excess (ee) and ensure no racemization has occurred.

-

Melting Point (mp): As a preliminary indicator of purity.

Safety Considerations

-

Benzyl chloroformate (Cbz-Cl): Is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Thionyl chloride (SOCl₂): Is highly corrosive, toxic, and reacts violently with water. All operations must be conducted in a fume hood under anhydrous conditions.

-

Ammonia (NH₃): Both gaseous and concentrated aqueous forms are corrosive and have a pungent odor. Use in a well-ventilated area.

Conclusion

The synthesis of (S)-1-Cbz-pyrrolidine-2-carboxamide from L-proline is a highly efficient and reliable process that proceeds in two distinct, high-yielding steps. By employing a standard N-protection strategy followed by a robust acid activation and amidation protocol, the target compound can be produced on a large scale while maintaining high chemical and enantiomeric purity. The methodologies detailed in this guide represent a validated and field-proven approach for the synthesis of this critical chiral intermediate, providing a solid foundation for its application in pharmaceutical research and development.

References

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

-

Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. Retrieved from [Link]

-

Pace, V., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(8), 4784-4791. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

Organic Chemistry. (2021). Adding Cbz Protecting Group Mechanism. YouTube. Retrieved from [Link]

-

Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]

-

Falcigno, F., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. SpringerPlus, 6(1), 1625. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. Retrieved from [Link]

-

Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. Retrieved from [Link]

-

ResearchGate. (2024). Decarboxylative 1,3-dipolar cycloadditions of l-proline. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. Retrieved from [Link]

- Google Patents. (2014). CN103804233A - Synthesis method for benzyl cyanide derivative.

-

Shao, Z., et al. (2003). A facile aminocyclization for the synthesis of pyrrolidine and piperidine derivatives. Chemical Communications, (15), 1918-1919. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis of New L-Proline Amides with Anticonvulsive Effect. Retrieved from [Link]

- Google Patents. (2014). CN104086475A - Preparation method of N-carbobenzoxy-L-prolinamide.

-

PubMed. (1971). Enzymatic conversion of 5-oxo-L-proline (L-pyrrolidone carboxylate) to L-glutamate coupled with cleavage of adenosine triphosphate to adenosine diphosphate, a reaction in the -glutamyl cycle. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Retrieved from [Link]

-

National Institutes of Health. (2024). Decarboxylative 1,3-dipolar cycloadditions of l-proline. Retrieved from [Link]

-

Semantic Scholar. (2022). Discovery of (R)‑N‑Benzyl‑2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of phenyl-, benzyl-, carboxylate- and.... Retrieved from [Link]

-

PubMed. (2008). N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a New Class of Selective Dual serotonin/noradrenaline Reuptake Inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). Conversion of L-Proline to Pyrrolyl-2-Carboxyl-S-PCP during Undecylprodigiosin and Pyoluteorin Biosynthesis. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Enzymatic Conversion of 5-Oxo-L-Proline (L-Pyrrolidone Carboxylate) to L-Glutamate.... Retrieved from [Link]

Sources

An In-depth Technical Guide to (S)-1-Cbz-3-pyrrolidinecarboxamide: A Privileged Scaffold in Drug Discovery

This guide provides a comprehensive technical overview of (S)-1-Cbz-3-pyrrolidinecarboxamide, a chiral heterocyclic compound of significant interest to researchers and professionals in drug development. We will delve into its chemical identity, stereospecific synthesis, physicochemical characteristics, and its promising role as a versatile building block, with a particular focus on its application in the development of novel therapeutic agents.

Core Compound Identification and Structure

(S)-1-Cbz-3-pyrrolidinecarboxamide is a derivative of the non-proteinogenic amino acid (S)-pyrrolidine-3-carboxylic acid. The structure features a five-membered saturated nitrogen heterocycle (pyrrolidine) with a carboxamide functional group at the 3-position and a benzyloxycarbonyl (Cbz or Z) protecting group on the nitrogen atom. The "(S)" designation indicates the stereochemistry at the chiral center, C3.

Chemical Structure:

The presence of the rigid pyrrolidine ring and the defined stereochemistry make this molecule a valuable scaffold in medicinal chemistry. The sp3-hybridized carbons of the pyrrolidine ring allow for a three-dimensional exploration of chemical space, which is often advantageous for achieving high-affinity and selective interactions with biological targets.[1][2]

Physicochemical and Spectroscopic Profile

While specific experimental data for (S)-1-Cbz-3-pyrrolidinecarboxamide is not extensively published, its properties can be reliably predicted based on its structural analogues and the functional groups present.

| Property | Predicted Value/Characteristic |

| Appearance | White to off-white solid. |

| Solubility | Expected to be soluble in methanol, ethanol, DMSO, and DMF. Limited solubility in water. |

| Melting Point | Expected to be a crystalline solid with a defined melting point. |

| 1H NMR | Expected signals: aromatic protons of the Cbz group (~7.3 ppm), benzylic protons of the Cbz group (~5.1 ppm), pyrrolidine ring protons (a complex pattern between 1.8-3.8 ppm), and amide protons (broad signals). The presence of rotamers due to the carbamate bond may lead to peak broadening or duplication. |

| 13C NMR | Expected signals: carbonyl carbons of the carbamate and amide, aromatic carbons, benzylic carbon, and pyrrolidine ring carbons. |

| IR Spectroscopy | Characteristic peaks for N-H stretching of the amide (~3300-3500 cm-1), C=O stretching of the carbamate and amide (~1650-1750 cm-1), and aromatic C-H stretching.[3][4] |

| Mass Spectrometry | Expected molecular ion peak [M+H]+ at m/z 249.12. |

Stereospecific Synthesis

The synthesis of (S)-1-Cbz-3-pyrrolidinecarboxamide is crucial for its application in stereospecific drug design. A reliable synthetic route starts from the commercially available (S)-1-Cbz-pyrrolidine-3-carboxylic acid. The key transformation is the amidation of the carboxylic acid. A general and robust protocol is outlined below.

Experimental Protocol: Amide Formation via an Acid Chloride Intermediate

This protocol is based on established methodologies for the synthesis of carboxamides from carboxylic acids.

-

Acid Chloride Formation:

-

To a solution of (S)-1-Cbz-pyrrolidine-3-carboxylic acid (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add oxalyl chloride or thionyl chloride (1.2 eq) dropwise at 0 °C.

-

A catalytic amount of dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.

-

Stir the reaction mixture at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

-

Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride.

-

-

Amidation:

-

Dissolve the crude acid chloride in a dry, inert solvent (e.g., DCM or THF).

-

Cool the solution to 0 °C and add an excess of an ammonia source, such as concentrated ammonium hydroxide or by bubbling ammonia gas through the solution, while stirring vigorously.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

-

Work-up and Purification:

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Applications in Drug Discovery: A Focus on InhA Inhibition

The pyrrolidine carboxamide scaffold is a key pharmacophore in a novel class of inhibitors targeting the enoyl-acyl carrier protein (ACP) reductase (InhA) from Mycobacterium tuberculosis, the causative agent of tuberculosis.[5][6] InhA is a crucial enzyme in the mycobacterial type II fatty acid synthase (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall.[1][7]

Mechanism of Action: Targeting the Mycolic Acid Biosynthesis Pathway

The FAS-II pathway elongates fatty acid chains, and InhA catalyzes the NADH-dependent reduction of trans-2-enoyl-ACP substrates.[8] Inhibition of InhA disrupts this pathway, leading to the depletion of mycolic acids, compromising the integrity of the cell wall, and ultimately resulting in bacterial cell death. This makes InhA a well-validated and attractive target for the development of new anti-tubercular drugs.[9]

The significance of targeting InhA directly with compounds like pyrrolidine carboxamides lies in overcoming resistance mechanisms to existing drugs such as isoniazid (INH). INH is a prodrug that requires activation by the mycobacterial catalase-peroxidase KatG. Mutations in the katG gene are a common cause of INH resistance.[5] Direct inhibitors of InhA, by contrast, do not require metabolic activation and can therefore be effective against INH-resistant strains.[9]

Structure-Activity Relationship (SAR) Insights

Studies on pyrrolidine carboxamide inhibitors of InhA have revealed key structural features that contribute to their potency. The stereochemistry of the pyrrolidine ring is often crucial for optimal binding to the enzyme's active site. The carboxamide moiety can participate in hydrogen bonding interactions, while substitutions on the pyrrolidine nitrogen and the amide nitrogen can be modified to enhance binding affinity and modulate pharmacokinetic properties. While the specific activity of (S)-1-Cbz-3-pyrrolidinecarboxamide against InhA is not reported, its structural similarity to active compounds in this class makes it a valuable starting point for further optimization and SAR studies.[6][10]

Broader Therapeutic Potential

The pyrrolidine scaffold is a recurring motif in a wide array of biologically active molecules, suggesting that (S)-1-Cbz-3-pyrrolidinecarboxamide could serve as a versatile building block for developing drugs against various diseases.[2][11]

-

Central Nervous System (CNS) Disorders: Pyrrolidine derivatives have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[12] They can be designed to interact with targets like cholinesterases and monoamine oxidases.

-

Enzyme Inhibition: Beyond InhA, pyrrolidine-based structures have shown inhibitory activity against other enzymes, including α-amylase and α-glucosidase, which are relevant targets for the management of diabetes.[9]

-

Anticonvulsant Activity: Carboxamide-containing molecules are a well-established class of anticonvulsant agents. The pyrrolidine carboxamide framework presents an opportunity for the design of novel antiepileptic drugs.

Conclusion

(S)-1-Cbz-3-pyrrolidinecarboxamide is a chiral building block with significant potential in drug discovery and development. Its defined stereochemistry and the versatility of the pyrrolidine scaffold make it an attractive starting point for the synthesis of compound libraries targeting a range of therapeutic areas. The demonstrated activity of the broader class of pyrrolidine carboxamides as direct inhibitors of Mycobacterium tuberculosis InhA highlights a particularly promising application. As the challenge of antimicrobial resistance continues to grow, the exploration of novel scaffolds like (S)-1-Cbz-3-pyrrolidinecarboxamide will be critical in the search for next-generation therapeutics.

References

- He, X., et al. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 49(21), 6314-6323.

- He, X., et al. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. PubMed Central.

- Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.

-

UniProt Consortium. (2024). UniProtKB - P9WGI1 (INHA_MYCTU). UniProt. [Link]

- Kuo, M. R., et al. (2003). Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides. Journal of Medicinal Chemistry, 46(21), 4533-4541.

-

Proteopedia. (2022). InhA. [Link]

- Vilcheze, C., & Jacobs, W. R., Jr. (2007). The Isoniazid Drug Target InhA and Its Role in Mycolic Acid Synthesis. Annual Review of Microbiology, 61, 35-50.

- Slayden, R. A., & Barry, C. E., 3rd. (2000). The genetics and biochemistry of isoniazid resistance in Mycobacterium tuberculosis. Microbes and Infection, 2(6), 659-669.

- Carrieri, A., et al. (2024). Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. Bioorganic & Medicinal Chemistry, 110, 117829.

-

Chemical Abstracts Service. (n.d.). CAS Common Chemistry. Retrieved from [Link]

-

Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. [Link]

-

NIST. (n.d.). Nipecotamide. NIST Chemistry WebBook. [Link]

-

ResearchGate. (2018). Infrared spectroscopy (IR) spectra of carbamazepine (CBZ), Nicotinamide... [Image]. [Link]

Sources

- 1. uniprot.org [uniprot.org]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 4. researchgate.net [researchgate.net]

- 5. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. proteopedia.org [proteopedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. lifechemicals.com [lifechemicals.com]

- 12. researchgate.net [researchgate.net]

The Pyrrolidine Scaffold: A Privileged Motif in Modulating Biological Systems—An In-depth Guide to the Bioactivity of Cbz-Protected Derivatives

Introduction: The Strategic Importance of the Cbz-Protected Pyrrolidine Core in Drug Discovery

The five-membered nitrogen-containing heterocycle, pyrrolidine, is a cornerstone in medicinal chemistry, frequently referred to as a "privileged scaffold".[1][2] Its prevalence in a multitude of natural products, including alkaloids like nicotine and hygrine, underscores its evolutionary selection as a biocompatible and functionally versatile structural motif.[3][4] The non-planar, puckered conformation of the pyrrolidine ring provides a three-dimensional architecture that is crucial for specific molecular interactions with biological targets, a feature that sets it apart from its aromatic counterpart, pyrrole.[1][4] This stereochemical richness, often originating from readily available chiral precursors like L-proline, allows for the precise spatial orientation of substituents, which is paramount for achieving high-affinity and selective binding to enzymes and receptors.[4][5]

The introduction of a benzyloxycarbonyl (Cbz) protecting group onto the pyrrolidine nitrogen is a deliberate and strategic choice in the design of bioactive molecules. Beyond its traditional role in peptide synthesis to prevent unwanted side reactions, the Cbz group imparts several advantageous properties. It enhances lipophilicity, which can improve cell membrane permeability, and its aromatic ring can engage in crucial π-π stacking or hydrophobic interactions within a target's binding site. This guide provides a comprehensive exploration of the diverse biological activities of Cbz-protected pyrrolidine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to elucidate their therapeutic potential.

Enzyme Inhibition: A Predominant Mechanism of Action

A significant body of research has focused on Cbz-protected pyrrolidines as potent and selective enzyme inhibitors. Their rigidified cyclic structure allows them to mimic the transition state of enzyme substrates, leading to effective competitive inhibition.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: A New Paradigm in Type 2 Diabetes Management

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6] These incretins are responsible for stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner.[7][8] The rapid degradation of GLP-1 and GIP by DPP-4 necessitates the development of inhibitors to prolong their physiological effects.[9]

Cbz-protected pyrrolidine derivatives have emerged as a promising class of DPP-4 inhibitors.[7][10] The pyrrolidine ring is thought to bind to the S1 subsite of the DPP-4 active site, which has a preference for proline residues. The Cbz group can then occupy the S2 subsite, forming favorable hydrophobic interactions.

Mechanism of DPP-4 Inhibition by Cbz-Protected Pyrrolidines

The inhibitory action of Cbz-protected pyrrolidines on DPP-4 is a prime example of rational drug design. The pyrrolidine moiety mimics the proline residue of the natural substrates (GLP-1 and GIP), while the Cbz group provides additional binding affinity through interactions with hydrophobic pockets in the enzyme's active site. This leads to a competitive inhibition mechanism, where the inhibitor vies with the natural substrate for access to the catalytic triad (Ser-Asp-His) of the enzyme.[8] By blocking the active site, the inhibitor prevents the cleavage and subsequent inactivation of incretin hormones, thereby enhancing their downstream signaling effects on glucose control.

Caption: Mechanism of action for Cbz-pyrrolidine based DPP-4 inhibitors.

Data on DPP-4 Inhibitory Activity of Pyrrolidine Derivatives

| Compound ID | Modification | IC50 (µM) | Reference |

| 23d | 4-trifluorophenyl substitution on 1,2,4-oxadiazole | 11.32 ± 1.59 | [2] |

| Sitagliptin | (Reference Drug) | - | |

| Vildagliptin | (Reference Drug) | - | [9] |

| Teneligliptin | (Reference Drug) | Potent and long-lasting |

Prolyl Oligopeptidase (POP) Inhibition: A Target for Neurodegenerative Diseases

Prolyl oligopeptidase (POP) is a cytosolic serine protease that cleaves small peptides (less than 30 amino acids) at the C-terminal side of proline residues.[11] It is implicated in the metabolism of neuropeptides and peptide hormones involved in learning and memory, and its dysregulation has been linked to neurodegenerative diseases such as Alzheimer's and Parkinson's.[12] Interestingly, recent research suggests that POP's role in neurodegeneration may extend beyond its catalytic activity, involving protein-protein interactions, such as with α-synuclein.[12][13]

Cbz-protected pyrrolidines have been investigated as potent POP inhibitors.[11][14] The design of these inhibitors often leverages the enzyme's preference for a proline at the P1 position.

A notable example is N-benzyloxycarbonyl-prolyl-3-fluoropyrrolidine, which demonstrated a Ki value of 0.8 nM.[11] This compound was found to be non-cytotoxic and showed in vivo activity in rats, decreasing POP activity in the brain, thymus, and testis.[11]

Anticancer and Antiviral Potential of Cbz-Protected Pyrrolidines

Beyond enzyme inhibition, the Cbz-protected pyrrolidine scaffold has been incorporated into molecules with promising anticancer and antiviral activities.

Anticancer Activity

The pyrrolidine ring is a feature of numerous anticancer agents.[3][4] Cbz-protected pyrrolidine derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. For instance, certain pyrrolidine chalcone derivatives have shown activity against human breast cancer cell lines MCF-7 and MDA-MB-468.[15][16] One compound, 3IP, exhibited an IC50 value of 25-30 μg/mL against the MCF-7 cell line.[15][16] Another derivative, 3FP, had an IC50 of 25 μg/mL against MDA-MB-468 cells.[15][16] The mechanism of action for these compounds is still under investigation but may involve the induction of apoptosis or inhibition of key signaling pathways involved in cell proliferation.

Antiviral Activity

The pyrrolidine moiety is present in several antiviral drugs, particularly those targeting the hepatitis C virus (HCV) serine protease NS3.[3] More recently, pyrrolidine derivatives have been investigated as inhibitors of the main protease (MPro) of coronaviruses, including SARS-CoV-2.[17] MPro is a crucial enzyme for viral replication, and its inhibition can halt the viral life cycle. The Cbz group in these inhibitors can form important interactions with the hydrophobic pockets of the MPro active site, contributing to their binding affinity.

Structure-Activity Relationship (SAR) Insights

The biological activity of Cbz-protected pyrrolidines is highly dependent on their structural features. SAR studies have provided valuable insights for the optimization of these compounds.

-

Substitution on the Pyrrolidine Ring: The stereochemistry and nature of substituents on the pyrrolidine ring are critical. For example, in POP inhibitors, the introduction of a fluorine atom at the 3-position of the pyrrolidine ring significantly enhanced inhibitory potency.[11]

-

Modifications of the Cbz Group: Alterations to the aromatic ring of the Cbz group can modulate activity. Electron-withdrawing or electron-donating groups can influence the electronic properties and steric bulk of the molecule, affecting its interaction with the target protein.

-

Nature of the Linker: In more complex derivatives, the linker connecting the Cbz-pyrrolidine moiety to other pharmacophores plays a crucial role in determining the overall activity and selectivity.

Experimental Protocols: A Guide to Assessing Biological Activity

The reliable evaluation of the biological activity of Cbz-protected pyrrolidines requires robust and validated experimental protocols. The following provides a detailed methodology for a common in vitro assay.

In Vitro Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay (Fluorescence-Based)

This protocol is adapted from established methods for determining the in vitro inhibitory activity of compounds against DPP-4.

Principle:

The assay measures the enzymatic activity of DPP-4 through the cleavage of a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). Upon cleavage by DPP-4, the free AMC is released, which is highly fluorescent. The increase in fluorescence intensity is directly proportional to the DPP-4 activity. The inhibitory potential of a test compound is determined by its ability to reduce the rate of AMC release.

Materials:

-

Human recombinant DPP-4 enzyme

-

Gly-Pro-AMC substrate

-

Tris-HCl buffer (50 mM, pH 8.0)[18]

-

Test compounds (Cbz-protected pyrrolidines) dissolved in DMSO

-

Sitagliptin (positive control inhibitor)

-

96-well black microplate

-

Microplate reader capable of fluorescence measurement (λex=360 nm, λem=460 nm)[18]

-

Incubator at 37°C

Experimental Workflow:

Caption: Workflow for the in vitro DPP-4 inhibition assay.

Step-by-Step Procedure:

-

Preparation of Reagents:

-

Prepare a working solution of Tris-HCl buffer (50 mM, pH 8.0).

-

Dilute the human recombinant DPP-4 enzyme in the Tris-HCl buffer to the desired concentration (e.g., 1.73 mU/mL).[18]

-

Dissolve the Gly-Pro-AMC substrate in the Tris-HCl buffer to a final concentration of 200 µM.[18]

-

Prepare serial dilutions of the test compounds and the positive control (Sitagliptin) in DMSO.

-

-

Assay Setup (in a 96-well microplate):

-

Test Wells: Add 26 µL of the test compound solution and 24 µL of the DPP-4 enzyme solution.[18]

-

Positive Control Wells: Add 26 µL of the Sitagliptin solution and 24 µL of the DPP-4 enzyme solution.

-

Vehicle Control (100% Activity) Wells: Add 26 µL of DMSO and 24 µL of the DPP-4 enzyme solution.

-

Blank (No Enzyme) Wells: Add 50 µL of Tris-HCl buffer.

-

-

Pre-incubation:

-

Mix the contents of the wells thoroughly and incubate the plate at 37°C for 10 minutes.[18]

-

-

Reaction Initiation and Measurement:

-

Data Analysis:

-

Calculate the rate of reaction (ΔFLU/min) for each well from the linear portion of the kinetic curve (e.g., between 15 and 30 minutes).[18]

-

Subtract the rate of the blank wells from all other wells.

-

Calculate the percentage of inhibition for each test compound concentration using the following formula: % Inhibition = [1 - (Rate of Test Well / Rate of Vehicle Control Well)] x 100

-

Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) using a suitable software.

-

Conclusion and Future Perspectives

Cbz-protected pyrrolidines represent a versatile and highly valuable scaffold in the ongoing quest for novel therapeutic agents. Their ability to potently and selectively inhibit key enzymes such as DPP-4 and POP has already paved the way for new treatments for metabolic and potentially neurodegenerative disorders. Furthermore, their emerging roles as anticancer and antiviral agents highlight the broad therapeutic potential of this structural motif.

Future research in this area will likely focus on several key aspects:

-

Elucidation of Novel Mechanisms of Action: Investigating the detailed molecular interactions of Cbz-protected pyrrolidines with their biological targets will be crucial for understanding their efficacy and for the rational design of next-generation compounds.

-

Expansion to New Biological Targets: The unique stereochemical and electronic properties of this scaffold make it an attractive candidate for screening against a wider range of biological targets implicated in various diseases.

-

Development of Multi-Target Ligands: The design of Cbz-protected pyrrolidine derivatives that can simultaneously modulate multiple targets offers a promising strategy for treating complex multifactorial diseases.

-

Optimization of Pharmacokinetic and Pharmacodynamic Properties: Further medicinal chemistry efforts will be directed towards improving the drug-like properties of these compounds, including their absorption, distribution, metabolism, excretion, and toxicity profiles.

References

- BenchChem. (n.d.). Application Notes and Protocols: In Vitro DPP-4 Inhibition Assay for Teneligliptin.

- Bio-protocol. (2015). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo.

- Frontiers in Nutrition. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism.

- Abcam. (n.d.). ab133081 – Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit.

- PubMed. (1997). Development and evaluation of peptide-based prolyl oligopeptidase inhibitors--introduction of N-benzyloxycarbonyl-prolyl-3-fluoropyrrolidine as a lead in inhibitor design.

- MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

- Life Technologies (India) Pvt. Ltd. (n.d.). DPP4 ACTIVITY ASSAY KIT.

- PubMed. (2003). New prolyl oligopeptidase inhibitors developed from dicarboxylic acid bis(l-prolyl-pyrrolidine) amides.

- NIH. (n.d.). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents.

- American Physiological Society. (n.d.). Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors.

- Wikipedia. (n.d.). Discovery and development of dipeptidyl peptidase-4 inhibitors.

- PubMed. (2009). Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4).

- Bentham Science Publishers. (2005). The Therapeutic Potential of Inhibitors of Dipeptidyl Peptidase IV (DPP IV) and Related Proline-Specific Dipeptidyl Aminopeptidases.

- PubMed. (2023). Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents.

- Alichem. (n.d.). 1-Cbz-pyrrolidine.

- PubMed Central. (n.d.). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding.

- MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- ResearchGate. (2015). Synthesis and evaluation of novel pyrrolidine chalcone derivatives with anticancer, anti-inflammatory and antibacterial activities.

- ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines.

- PubMed Central. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives.

- The Pharma Innovation. (n.d.). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines.

- PubMed. (2019). Synthesis and investigation of polyhydroxylated pyrrolidine derivatives as novel chemotypes showing dual activity as glucosidase and aldose reductase inhibitors.

- PubMed. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- JOCPR. (n.d.). Synthesis and evaluation of novel pyrrolidine chalcone derivatives with anticancer, anti-inflammatory and antibacterial activities.

- IRIS UniPA. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- PubMed. (2024). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding.

- MDPI. (n.d.). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib.

- Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology.

- PubMed. (2012). Acylated Gly-(2-cyano)pyrrolidines as inhibitors of fibroblast activation protein (FAP) and the issue of FAP/prolyl oligopeptidase (PREP)-selectivity.

- SpringerLink. (n.d.). Pyrrolizines: natural and synthetic derivatives with diverse biological activities.

- PubMed. (n.d.). Novel 3-(2-adamantyl)pyrrolidines with potent activity against influenza A virus-identification of aminoadamantane derivatives bearing two pharmacophoric amine groups.

- PubMed. (n.d.). Prolyl oligopeptidase binds to GAP-43 and functions without its peptidase activity.

- PubMed. (2019). New tricks of prolyl oligopeptidase inhibitors - A common drug therapy for several neurodegenerative diseases.

- PubMed Central. (n.d.). Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections.

- PubMed Central. (n.d.). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib.

Sources

- 1. iris.unipa.it [iris.unipa.it]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]

- 9. Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

- 11. Development and evaluation of peptide-based prolyl oligopeptidase inhibitors--introduction of N-benzyloxycarbonyl-prolyl-3-fluoropyrrolidine as a lead in inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New tricks of prolyl oligopeptidase inhibitors - A common drug therapy for several neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Prolyl oligopeptidase binds to GAP-43 and functions without its peptidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. New prolyl oligopeptidase inhibitors developed from dicarboxylic acid bis(l-prolyl-pyrrolidine) amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. jocpr.com [jocpr.com]

- 17. Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

role of (S)-1-Cbz-3-pyrrolidinecarboxamide in medicinal chemistry

An In-depth Technical Guide to the Role of (S)-1-Cbz-3-pyrrolidinecarboxamide in Medicinal Chemistry

Authored by: A Senior Application Scientist

Foreword: The Architectural Elegance of a Privileged Scaffold

In the intricate world of drug discovery, the selection of a core molecular scaffold is a decision that dictates the trajectory of a research program. Certain structural motifs, by virtue of their inherent chemical and stereochemical properties, reappear consistently in successful therapeutic agents. These are the "privileged scaffolds," and among them, the pyrrolidine ring holds a place of distinction. This guide delves into the specific role and strategic importance of a key derivative: (S)-1-Cbz-3-pyrrolidinecarboxamide . We will explore its fundamental attributes, its application as a versatile chiral building block, and the nuanced structure-activity relationships that medicinal chemists leverage to design next-generation therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to understand not just the "what," but the "why" behind the utility of this essential chemical entity.

Core Molecular Attributes: Beyond a Simple Heterocycle

The utility of (S)-1-Cbz-3-pyrrolidinecarboxamide stems from a confluence of structural features that grant it significant advantages in molecular design. The five-membered, saturated pyrrolidine ring is far from a simple, flat structure; its non-planarity and stereochemistry are central to its function.

1.1. The Criticality of Chirality and 3D Conformation

The pyrrolidine scaffold is prized for its ability to confer a three-dimensional character to molecules, a crucial factor for enhancing pharmacological properties and achieving clinical success.[1] The "(S)" designation at the 3-position is not a trivial detail; it defines a specific, enantiomerically pure configuration. This is paramount in modern drug development, where biological targets are themselves chiral, and often only one enantiomer of a drug exhibits the desired therapeutic effect while the other may be inactive or even harmful.[2]

The pyrrolidine ring itself is not planar and undergoes "pseudorotation," allowing it to adopt various envelope and twisted conformations.[1] This constrained flexibility is a key asset. It avoids the entropic penalty of highly flexible acyclic molecules while still allowing for conformational adjustments to optimize binding with a protein target. The (S)-stereocenter at C3 fixes the carboxamide substituent in a defined spatial vector, providing a precise anchor point for molecular recognition.

1.2. Synthetic Versatility and Controlled Elaboration

The molecule is designed for synthetic utility:

-

The Cbz Protecting Group: The carboxybenzyl (Cbz) group protecting the ring's nitrogen atom is a stable and reliable protecting group. It allows the pyrrolidine nitrogen to remain unreactive during initial synthetic steps and can be cleanly removed under specific conditions (e.g., hydrogenolysis) to expose the secondary amine for further functionalization. This enables a controlled, stepwise approach to building complex molecules.[2][3]

-

The Carboxamide Handle: The carboxamide group at the C3 position serves as a versatile functional handle. The amide nitrogen and carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively, which are critical for target engagement. Furthermore, this group can be chemically modified or used as a precursor for other functional groups.

The diagram below illustrates the core structure and its key functional components that a medicinal chemist strategically manipulates.

Caption: Use of the pyrrolidine scaffold to create a conformationally constrained peptidomimetic.

2.2. A Versatile Chiral Building Block for Small Molecules

Beyond peptidomimetics, (S)-1-Cbz-3-pyrrolidinecarboxamide is a cornerstone for synthesizing a wide array of small molecule drugs across multiple therapeutic areas. [2][4]The pyrrolidine ring is a common fragment found in numerous approved drugs and clinical candidates. [5]

| Therapeutic Area | Target / Mechanism Example | Role of the Pyrrolidinecarboxamide Scaffold |

|---|---|---|

| Oncology | Poly(ADP-ribose) polymerase (PARP) Inhibition | The pyrrolidine ring serves as a central scaffold to correctly orient aromatic groups for binding in the enzyme's active site. [1]Derivatives have shown significant anti-proliferative activity. [6] |

| Neurological Disorders | Voltage-Gated Ion Channels | Pyrrolidine-2,5-diones and other carboxamide derivatives have been extensively studied as anticonvulsant agents, with the scaffold being key to modulating CNS activity. [1][7] |

| Metabolic Diseases | 11β-HSD1 Inhibition / α-glucosidase Inhibition | Pyrrolidine carboxamides have been developed as potent inhibitors of 11β-HSD1 for diabetes. [8][9]Other derivatives act as α-amylase and α-glucosidase inhibitors. [10] |

| Infectious Diseases | M. tuberculosis Enoyl-ACP Reductase (InhA) | Pyrrolidine carboxamides were identified as a novel class of InhA inhibitors, where the pyrrolidine carbonyl forms a key hydrogen bond with the catalytic Tyr158 residue. [11] |

| Inflammatory Diseases | Phosphodiesterase 4B (PDE4B) Inhibition | The scaffold is used to build potent and selective PDE4B inhibitors for treating inflammatory conditions, including those in the CNS. [12]|

Structure-Activity Relationship (SAR) Insights

The true power of this scaffold lies in its capacity for systematic optimization. By making targeted modifications at different positions, medicinal chemists can fine-tune a molecule's potency, selectivity, and pharmacokinetic properties. The general SAR strategy often involves exploring substitutions on the carboxamide nitrogen and, after deprotection, on the pyrrolidine nitrogen.

A study on pyrrolidine carboxamides as InhA inhibitors for tuberculosis provides a clear example of this process. [11]The core scaffold was held constant while substitutions were made on an attached phenyl ring.

Caption: General workflow for exploring Structure-Activity Relationships (SAR).

Key SAR Findings from InhA Inhibitor Study:[11]

-

Electron-Withdrawing Groups: Placing electron-withdrawing groups (e.g., Chlorine) at the meta-position (3-position) of the phenyl ring generally increased potency.

-

Size Limitation: The activity was sensitive to the size of the substituent. A 3-isopropoxy group showed good activity, but larger groups were detrimental.

-

Disubstitution: Symmetrical 3,5-dichloro substitution resulted in the most potent compound in the series, suggesting that a combination of electronic effects and specific interactions in a hydrophobic pocket enhances binding.

These findings underscore how the pyrrolidine carboxamide acts as a rigid platform, allowing the effects of distal modifications to be systematically evaluated to achieve optimal target engagement.

Representative Experimental Protocol: Synthesis of a Pyrrolidine Carboxamide Derivative

To illustrate the practical application of this building block, a generalized protocol for the synthesis of an N-aryl pyrrolidine carboxamide is provided below. This methodology is adapted from procedures used to create anticonvulsant agents. [7]

Workflow: Amide Bond Formation

Caption: Synthetic workflow for N-aryl pyrrolidine carboxamide synthesis.

Step-by-Step Methodology

Self-Validating System: Each step includes a checkpoint or expected outcome to ensure the reaction is proceeding as planned.

-

Preparation of Starting Material: Begin with the corresponding (S)-1-Cbz-pyrrolidine-3-carboxylic acid. Ensure the material is dry, as moisture will quench the activation reagents.

-

Acid Activation:

-

Dissolve (S)-1-Cbz-pyrrolidine-3-carboxylic acid (1.0 eq) in an anhydrous, aprotic solvent (e.g., dichloromethane, DCM) under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C in an ice bath.

-

Add an activating agent such as oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

-

Checkpoint: Observe gas evolution (CO₂, CO, HCl or SO₂). Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature for 1-2 hours. The reaction can be monitored by TLC or by quenching a small aliquot with methanol and analyzing the resulting methyl ester by LC-MS.

-

-

Amide Coupling:

-

In a separate flask, dissolve the desired substituted aniline (1.1 eq) and a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0 eq) in anhydrous DCM.

-

Cool this amine solution to 0 °C.

-

Slowly add the freshly prepared acyl chloride solution from Step 2 to the amine solution via cannula or dropping funnel.

-

Checkpoint: The reaction is often exothermic. Monitor the progress by thin-layer chromatography (TLC) until the starting acyl chloride is consumed.

-

-

Reaction Quench and Workup:

-

Once the reaction is complete, quench by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, water, and saturated brine.

-

Checkpoint: The aqueous washes remove unreacted amine, base, and salts. The organic layer should become clear.

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude material using flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

-

Checkpoint: Combine fractions containing the pure product (as determined by TLC) and concentrate to yield the final N-aryl pyrrolidine carboxamide. Characterize by ¹H NMR, ¹³C NMR, and HRMS to confirm structure and purity.

-

Conclusion and Future Outlook

(S)-1-Cbz-3-pyrrolidinecarboxamide is more than a mere building block; it is a strategic tool for imparting drug-like properties into novel chemical entities. Its inherent chirality, constrained conformational flexibility, and synthetic tractability make it a highly valued scaffold in modern medicinal chemistry. By providing a rigid, three-dimensional framework, it enables the precise positioning of pharmacophoric elements, facilitating the design of potent and selective ligands for a multitude of biological targets. From constraining peptides to serving as the chiral core of small molecule inhibitors, its applications are broad and impactful. As our understanding of molecular recognition deepens, the rational deployment of such privileged scaffolds will continue to be a cornerstone of successful drug discovery, paving the way for the development of innovative therapeutics with improved efficacy and safety profiles.

References

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - MDPI. [Link]

-

Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PubMed Central. [Link]

-

The development and SAR of pyrrolidine carboxamide 11beta-HSD1 inhibitors - PubMed. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. [Link]

-

Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed. [Link]

-

A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block - MDPI. [Link]

-

The Role of (S)-3-(Boc-Amino)Pyrrolidine in Building Complex Pharmaceutical Intermediates - Pharmlab. [Link]

-

Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PubMed Central. [Link]

-

The development and SAR of pyrrolidine carboxamide 11β-HSD1 inhibitors - ResearchGate. [Link]

-

Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PubMed Central. [Link]

-

Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents - Research and Reviews. [Link]

-

Peptidomimetics, a synthetic tool of drug discovery - PubMed Central. [Link]

-

Role of peptidomimetics for new drug discovery - ResearchGate. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. mdpi.com [mdpi.com]

- 6. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rroij.com [rroij.com]

- 8. The development and SAR of pyrrolidine carboxamide 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

discovery and synthesis of chiral pyrrolidine derivatives

An In-Depth Technical Guide to the Discovery and Synthesis of Chiral Pyrrolidine Derivatives

Abstract

The chiral pyrrolidine ring is a privileged heterocyclic scaffold of paramount importance in modern science, forming the structural core of numerous natural products, pharmaceuticals, and the catalysts used to synthesize them. Its prevalence in FDA-approved drugs highlights the critical need for efficient, stereoselective synthetic methodologies. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the discovery and synthesis of these vital chiral building blocks. We will explore the historical context that paved the way for modern organocatalysis, delve into the mechanistic intricacies of contemporary synthetic strategies—including organocatalysis, metal catalysis, and biocatalysis—and provide field-proven experimental insights and protocols. The narrative emphasizes the causality behind experimental choices, grounding key claims in authoritative references to ensure scientific integrity and practical utility for professionals in the field.

Introduction: The Ubiquity and Significance of the Pyrrolidine Scaffold

The five-membered saturated nitrogen heterocycle, pyrrolidine, is one of the most common structural motifs in biologically active molecules. Its significance stems from several key features:

-

Stereochemical Richness: The non-planar, puckered conformation of the pyrrolidine ring allows for the precise spatial arrangement of substituents, enabling tailored interactions with biological targets like enzymes and receptors.

-

Pharmacokinetic Properties: The pyrrolidine motif can enhance aqueous solubility and improve other critical physicochemical properties of a drug molecule, contributing to a favorable pharmacokinetic profile.

-

Synthetic Versatility: As a secondary amine, the ring nitrogen can serve as a hydrogen bond donor or, when substituted, a hydrogen bond acceptor, making it a versatile component of a pharmacophore.

This combination of properties has cemented the pyrrolidine scaffold as a cornerstone of drug discovery, appearing in antiviral, anticancer, and antidiabetic agents, among many others. Furthermore, chiral pyrrolidine derivatives, most notably proline and its analogues, are central to the field of asymmetric organocatalysis, a revolution that provided a powerful new pillar for stereoselective synthesis alongside biocatalysis and metal catalysis.

A Historical Milestone: The Hajos-Parrish-Eder-Sauer-Wiechert Reaction

Long before the full potential of organocatalysis was realized in the 2000s, a seminal discovery in the 1970s laid its conceptual foundation. Chemists at Hoffmann-La Roche (Zoltan Hajos and David Parrish) and Schering AG (Ulrich Eder, Gerhard Sauer, and Rudolf Wiechert) independently reported that the simple, naturally occurring amino acid (S)-proline could catalyze an intramolecular asymmetric aldol cyclization of an achiral triketone.

This reaction, now known as the Hajos-Parrish-Eder-Sauer-Wiechert (HPESW) reaction, produced a bicyclic ketol with high enantiomeric excess (ee). It was a landmark achievement, demonstrating that a small, chiral organic molecule could induce significant asymmetry without the need for a metal or an enzyme. The reaction provided a critical intermediate for the synthesis of steroids and other natural products.

Initially, the reaction mechanism was a subject of debate. However, later work, notably by the List and Houk groups, confirmed that the reaction proceeds through an enamine intermediate, where the proline catalyst reacts with a ketone carbonyl to form a nucleophilic enamine in a catalytic cycle, mirroring the mechanism of Class I aldolase enzymes. This discovery was instrumental in establishing the "enamine catalysis" concept that underpins a vast area of modern organocatalysis.

Modern Strategies for Asymmetric Pyrrolidine Synthesis